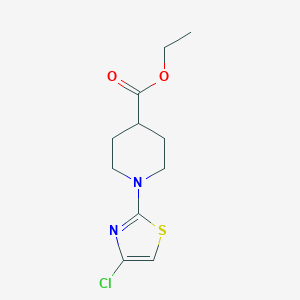

Ethyl 1-(4-chlorothiazol-2-yl)piperidine-4-carboxylate

CAS No.:

Cat. No.: VC15817074

Molecular Formula: C11H15ClN2O2S

Molecular Weight: 274.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15ClN2O2S |

|---|---|

| Molecular Weight | 274.77 g/mol |

| IUPAC Name | ethyl 1-(4-chloro-1,3-thiazol-2-yl)piperidine-4-carboxylate |

| Standard InChI | InChI=1S/C11H15ClN2O2S/c1-2-16-10(15)8-3-5-14(6-4-8)11-13-9(12)7-17-11/h7-8H,2-6H2,1H3 |

| Standard InChI Key | GPWNQZQRXLQFIV-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1CCN(CC1)C2=NC(=CS2)Cl |

Introduction

Chemical Identity and Structural Features

Ethyl 1-(4-chlorothiazol-2-yl)piperidine-4-carboxylate belongs to the class of piperidine carboxylate esters, which are pivotal intermediates in medicinal chemistry. The compound’s structure comprises:

-

Piperidine ring: A six-membered saturated heterocycle with one nitrogen atom.

-

4-Chlorothiazole substituent: A five-membered aromatic ring containing sulfur, nitrogen, and chlorine at the 4-position.

-

Ethyl ester group: A carboxylate ester functional group at the 4-position of the piperidine ring.

Molecular and Spectroscopic Properties

Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₁H₁₅ClN₂O₂S | |

| Molecular weight | 274.77 g/mol | |

| Purity | ≥98% | |

| Boiling point | Not reported | – |

| Melting point | Not reported | – |

The absence of reported melting/boiling points suggests limited characterization in public literature. Infrared (IR) spectroscopy would likely show stretches for ester C=O (~1730 cm⁻¹), aromatic C=C (~1600 cm⁻¹), and C-Cl (~750 cm⁻¹). Nuclear magnetic resonance (NMR) data (unavailable in sources) could be inferred:

-

¹H NMR: Signals for piperidine protons (δ 1.5–3.5 ppm), ethyl ester (δ 1.2–4.1 ppm), and thiazole protons (δ 7.0–8.0 ppm).

-

¹³C NMR: Peaks for ester carbonyl (~170 ppm), thiazole carbons (~120–150 ppm), and piperidine carbons (~20–60 ppm).

Synthesis and Manufacturing

Industrial Production Challenges

Scalability issues include:

-

Purification: Chromatography or crystallization required to achieve ≥98% purity .

-

Byproduct formation: Competing reactions during thiazole substitution may generate undesired isomers.

Comparative Analysis with Analogous Compounds

To contextualize Ethyl 1-(4-chlorothiazol-2-yl)piperidine-4-carboxylate, consider the following analogs:

The chlorothiazole group likely confers greater electrophilicity compared to aminopyridazine analogs, altering target selectivity.

Future Research Directions

-

Synthetic optimization: Develop one-pot methods to reduce purification steps.

-

Bioactivity screening: Evaluate antimicrobial, anticancer, and anti-inflammatory properties.

-

Structural modifications: Explore replacing chlorine with other halogens to modulate reactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume